molecular formula C17H13ClN4OS B11146748 4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide

4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11146748
M. Wt: 356.8 g/mol
InChI Key: FRQWKAQQBFWMAE-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at the 4-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further linked to an ethyl chain terminating in a [1,2,4]triazolo[4,3-a]pyridine moiety.

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

4-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13ClN4OS/c18-12-4-3-5-13-11(12)10-14(24-13)17(23)19-8-7-16-21-20-15-6-1-2-9-22(15)16/h1-6,9-10H,7-8H2,(H,19,23)

InChI Key

FRQWKAQQBFWMAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CC4=C(S3)C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of related triazole compounds have shown promising results in inhibiting the growth of various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets within cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research indicates that similar triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests that 4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide may possess similar properties, making it a candidate for further antimicrobial studies .

Neuropharmacological Effects

Triazole-containing compounds are known for their neuropharmacological activities. Some studies suggest that they may have potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems and exhibit neuroprotective effects .

Case Study 1: Anticancer Screening

In a study assessing the anticancer properties of various triazole derivatives, compounds structurally related to this compound were evaluated against multiple cancer cell lines using the National Cancer Institute's protocols. Results indicated significant inhibition rates in leukemia and CNS cancer cell lines, suggesting a robust anticancer profile .

Case Study 2: Antimicrobial Activity

A comparative analysis of antimicrobial activity among several triazole derivatives demonstrated that compounds similar to this compound exhibited strong inhibitory effects against common bacterial strains. This positions the compound as a potential lead for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Benzothiophene vs. Benzothiazole Derivatives
  • Benzothiophene-2-carboxamide (Target Compound) : The benzothiophene core contains a sulfur atom in a fused thiophene ring. The 2-carboxamide group is directly attached to this core.
  • Benzothiazole-3-carboxamide Derivatives (): These compounds feature a benzothiazole core (sulfur and nitrogen in the aromatic ring) with a 3-carboxamide group. Substituents include thiazolidinone rings (e.g., 4g, 4h), which introduce additional hydrogen-bonding sites.

Key Differences :

  • The position of the carboxamide (2 vs. 3) alters electronic distribution and steric interactions.
Triazolo-Pyridine vs. Other Bicyclic Systems
  • Triazolo-Pyrazine () : Patent compounds like 4-chloro-N-((1S,3R,4S)-3-methyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)aniline replace pyridine with pyrazine, increasing nitrogen content and altering electronic properties.

Implications :

  • Pyridine-based systems (as in the target compound) may exhibit better solubility in organic phases compared to pyrazine derivatives .
Chlorine Substituents
  • Compounds : Chlorine substituents on phenyl rings (e.g., 4g, 4i) correlate with moderate synthesis yields (37–70%), suggesting steric or electronic challenges during coupling reactions .
Triazolo-Pyridine vs. Thiazolidinone Moieties
  • Target Compound : The triazolo-pyridine-ethyl chain introduces a bulky, planar group that may enhance target selectivity.
  • Thiazolidinones: Compounds like 4g and 4h incorporate thiazolidinone rings, which are associated with anti-inflammatory and antimicrobial activities. However, their synthesis requires reflux in ethanol, contrasting with the target compound’s likely multi-step synthesis involving triazolo-pyridine intermediates .

Physicochemical and Pharmacological Inferences

Solubility and Bioavailability
  • The triazolo-pyridine group may reduce aqueous solubility compared to thiazolidinone-containing analogs, necessitating formulation optimization .

Data Tables

Table 1: Comparison of Key Structural Features

Compound Class Core Heterocycle Carboxamide Position Key Substituent Synthesis Yield (If Available)
Target Compound Benzothiophene 2-position Triazolo-pyridine ethyl N/A
(e.g., 4g) Benzothiazole 3-position Thiazolidinone 70% (ethanol reflux)
Patent Compound Pyrazine Aniline Triazolo-pyrrolo-pyrazine N/A

Biological Activity

The compound 4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the scientific literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H11ClN4OS\text{C}_{13}\text{H}_{11}\text{ClN}_{4}\text{OS}

Key Features:

  • Chlorine atom at position 4.
  • Triazole ring linked to a benzothiophene moiety.
  • Carboxamide functional group , which is crucial for biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, N-heterocycles have been identified as promising antiviral agents due to their ability to inhibit viral replication mechanisms. In particular, modifications at the C-2 and N-3 positions of the triazole ring have been shown to enhance biological activity against various viral strains .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that related benzothiophene derivatives exhibit activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating potential effectiveness .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and viral pathogens. The presence of the triazole ring is particularly significant as it facilitates binding to enzyme active sites involved in nucleic acid synthesis and protein translation.

Study on Antiviral Efficacy

In a recent study focusing on the antiviral efficacy of triazole derivatives, compounds structurally related to this compound were tested in vitro against various viruses. The most potent derivatives showed EC50 values in the low micromolar range, demonstrating significant inhibition of viral replication .

Antimicrobial Testing

Another research effort evaluated the antimicrobial properties of similar benzothiophene derivatives. The study revealed that certain modifications could enhance antibacterial activity significantly. For example, derivatives with higher hydrophobicity showed improved interaction with bacterial membranes .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Compound Target Organism EC50/MIC (µM) Reference
AntiviralTriazole Derivative AHIV0.20
AntimicrobialBenzothiophene Derivative BS. aureus128
Enzyme InhibitionCompound CPfGSK3 (Plasmodium)17

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